N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide
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Overview
Description
N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide is a complex organic compound characterized by the presence of fluorenyl groups and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the sulfonylation of 9H-fluorene derivatives, followed by methoxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-9-yl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide
- Hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene
Uniqueness
N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide is unique due to its combination of fluorenyl and sulfonamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
697239-74-0 |
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Molecular Formula |
C27H21NO5S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C27H21NO5S2/c1-33-28(34(29,30)22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26)35(31,32)23-11-13-27-21(17-23)15-19-7-3-5-9-25(19)27/h2-13,16-17H,14-15H2,1H3 |
InChI Key |
RCUYVKOAXGBQQL-UHFFFAOYSA-N |
Canonical SMILES |
CON(S(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
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